

The Dual-Pronged Neuroprotective Mechanism of AMX0035: A Technical Guide

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Compound of Interest

Compound Name: AMX12006

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An in-depth analysis of the mechanism of action of AMX0035, an oral fixed-dose combination of sodium phenylbutyrate (PB) and taurursodiol (TURSO), reveals a synergistic approach to neuroprotection by concurrently targeting endoplasmic reticulum (ER) stress and mitochondrial dysfunction. This technical guide synthesizes preclinical and clinical findings to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Core Mechanism of Action: A Two-Pronged Attack on Neuronal Cell Death

AMX0035 is designed to mitigate the cellular stress pathways implicated in the pathogenesis of neurodegenerative diseases. The two active components, PB and TURSO, act on distinct but interconnected cellular organelles to reduce neuronal apoptosis.

Sodium Phenylbutyrate (PB): As a small molecular chaperone and histone deacetylase (HDAC) inhibitor, PB primarily addresses ER stress.^{[1][2]} The accumulation of misfolded proteins in the ER triggers the Unfolded Protein Response (UPR), which, when prolonged, can lead to apoptosis. PB is thought to enhance the protein folding capacity of the ER, thereby alleviating stress and promoting cell survival.^[1]

Taurursodiol (TURSO): This hydrophilic bile acid focuses on preserving mitochondrial integrity. Mitochondrial dysfunction is a central feature of many neurodegenerative disorders, leading to

energy deficits, increased production of reactive oxygen species (ROS), and the release of pro-apoptotic factors. TURSO is believed to integrate into the mitochondrial membrane, stabilizing it and increasing the threshold for apoptosis.[3]

Preclinical evidence suggests a synergistic relationship between PB and TURSO, where the combined action is more effective at preventing neuronal cell death than either component alone.[4]

Preclinical Evidence: Demonstrating Neuroprotection in In Vitro and In Vivo Models Synergistic Effects in ALS Patient-Derived Fibroblasts

A study utilizing primary skin fibroblasts from patients with sporadic amyotrophic lateral sclerosis (ALS) demonstrated that AMX0035 had a more pronounced and distinct effect on gene and metabolite profiles compared to PB or TURSO individually. This suggests a synergistic mechanism that impacts key pathways involved in ALS pathogenesis, including the unfolded protein response and mitochondrial function.[4]

Neuroprotective Effects in a Rodent Model of Ischemic Stroke

In a rat model of middle cerebral artery occlusion (MCAO), a model for ischemic stroke, administration of AMX0035 demonstrated significant neuroprotective effects. The study revealed improvements in cognitive function and a reduction in demyelination. Mechanistically, AMX0035 was shown to inhibit ER stress and mitochondrial dysfunction pathways, leading to a decrease in oligodendrocyte apoptosis.

Table 1: Preclinical Efficacy of AMX0035 in a Rat Model of MCAO

Parameter	MCAO + Vehicle	MCAO + AMX0035	% Improvement with AMX0035	p-value
Morris Water Maze (Escape Latency - Day 5)	~50 seconds	~30 seconds	~40%	<0.01
Myelin Basic Protein (MBP) Expression (Corpus Callosum)	Reduced	Increased	-	<0.05
g-ratio (Electron Microscopy)	Increased	Decreased	-	<0.05
ER Stress Marker (GRP78/BiP Expression)	Increased	Decreased	-	<0.05
Mitochondrial Apoptosis Marker (Bax/Bcl- 2 Ratio)	Increased	Decreased	-	<0.05

Data are approximated from graphical representations in the cited preclinical study.

Clinical Evidence: Biomarker Modulation in Neurodegenerative Diseases

Clinical trials of AMX0035 in ALS (CENTAUR) and Alzheimer's disease (PEGASUS) have provided valuable insights into its biological activity in humans, primarily through the analysis of disease-relevant biomarkers. While the Phase 3 PHOENIX trial in ALS did not meet its primary and secondary endpoints, the biomarker data from earlier and other studies offer clues to the drug's engagement with its therapeutic targets.

CENTAUR Trial: Impact on Neuroinflammation in ALS

The Phase 2 CENTAUR trial in participants with ALS showed that AMX0035 treatment led to a significant reduction in plasma levels of key neuroinflammatory biomarkers.

Table 2: Biomarker Changes in the CENTAUR Trial (ALS)

Biomarker	Change with AMX0035 (at 24 weeks)	p-value
YKL-40 (Chitinase-3-like-protein-1)	~20% decrease	0.008
C-Reactive Protein (CRP)	~30% decrease	0.048

PEGASUS Trial: Effects on Core Pathologies in Alzheimer's Disease

The Phase 2 PEGASUS trial in participants with Alzheimer's disease demonstrated that AMX0035 influenced cerebrospinal fluid (CSF) biomarkers associated with the core pathologies of the disease.

Table 3: Biomarker Changes in the PEGASUS Trial (Alzheimer's Disease)

Biomarker Category	Biomarker	Change with AMX0035	p-value
Tau Pathology	p-tau181	Reduction	<0.001
Total tau	Reduction	<0.001	
Synaptic & Neuronal Degeneration	Neurogranin	Reduction	<0.001
Fatty Acid Binding Protein 3 (FABP3)	Reduction	0.0004	
Gliososis	YKL-40	Reduction	0.0005
Amyloid Pathology	Aβ42/40 ratio	Modulation	<0.05

Experimental Protocols

Preclinical MCAO Rat Model

- Animal Model: Adult male Sprague-Dawley rats.
- Intervention: Middle cerebral artery occlusion (MCAO) was induced to model ischemic stroke.
- Treatment: AMX0035 was administered to the treatment group.
- Behavioral Assessment: The Morris water maze was used to evaluate spatial learning and memory.
- Histological Analysis: Luxol fast blue staining and transmission electron microscopy were used to assess demyelination and myelin sheath thickness (g-ratio).
- Molecular Analysis: Western blotting was performed to quantify the expression of proteins involved in ER stress (e.g., GRP78/BiP) and mitochondrial apoptosis (e.g., Bax, Bcl-2).

CENTAUR Clinical Trial (ALS)

- Study Design: A multicenter, randomized, double-blind, placebo-controlled Phase 2 trial.
- Participants: 137 adult participants with a definite diagnosis of ALS.
- Intervention: Oral administration of AMX0035 (3g sodium phenylbutyrate and 1g taurursodiol) or placebo.
- Duration: 24 weeks.
- Biomarker Analysis: Plasma samples were collected at baseline and at 12 and 24 weeks. Levels of YKL-40 and CRP were measured using immunoassays.

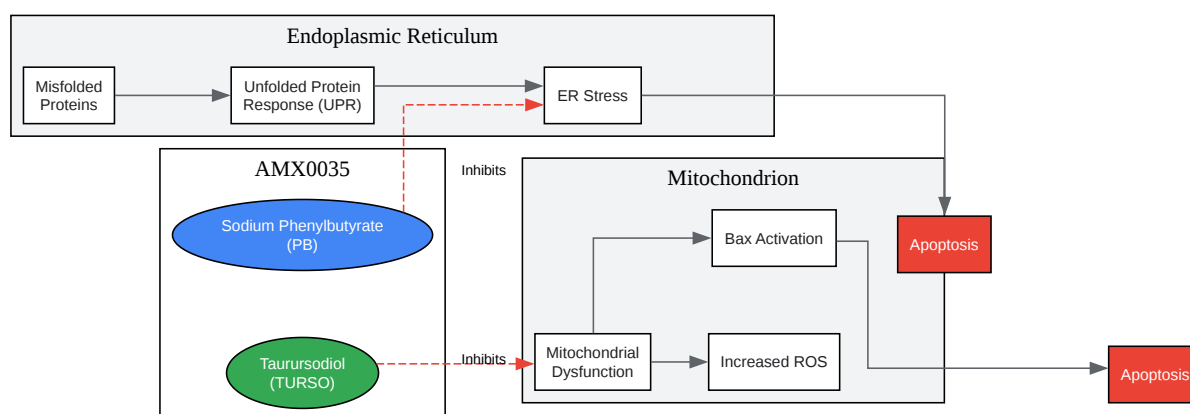
PEGASUS Clinical Trial (Alzheimer's Disease)

- Study Design: A randomized, double-blind, placebo-controlled Phase 2 trial.
- Participants: 95 adult participants with Alzheimer's disease.

- Intervention: Oral administration of AMX0035 or placebo.
- Duration: 24 weeks.
- Biomarker Analysis: Cerebrospinal fluid (CSF) was collected at baseline and at 24 weeks. Biomarkers of tau pathology, synaptic and neuronal degeneration, gliosis, and amyloid pathology were measured using established immunoassays.

Visualizing the Mechanism and Workflows

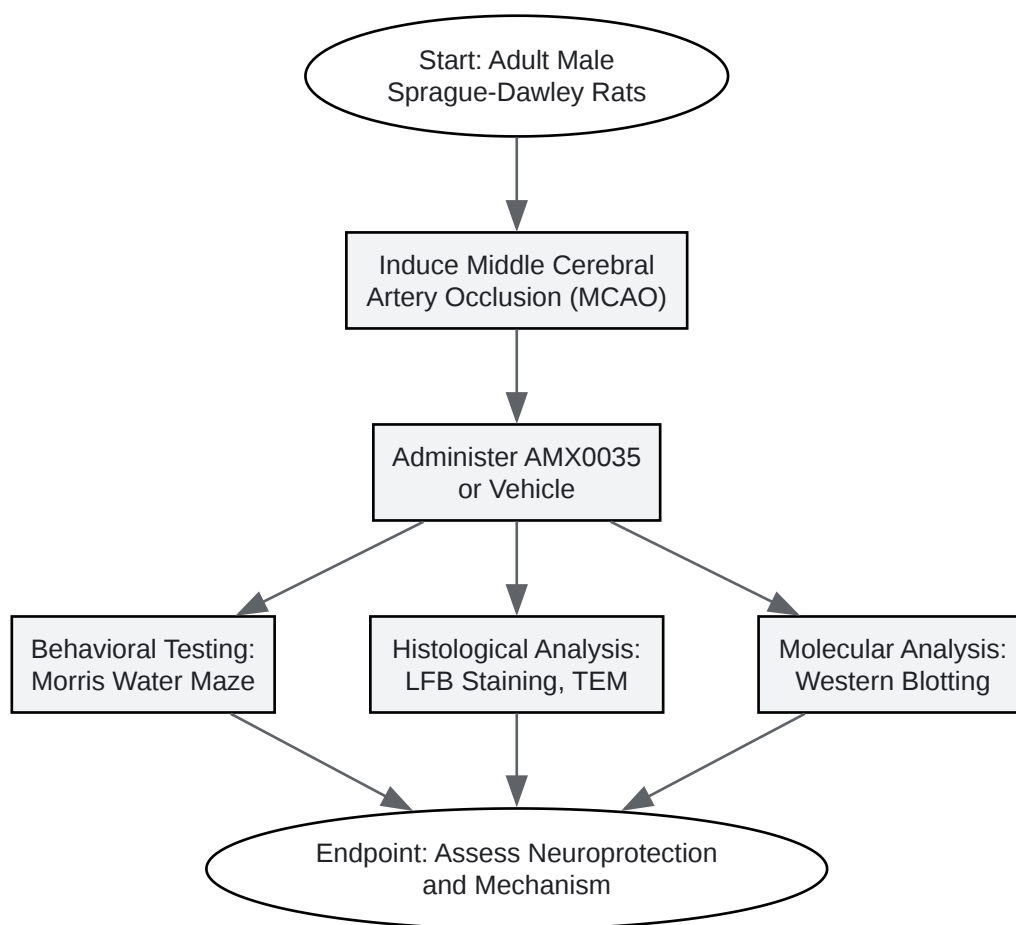
Signaling Pathway of AMX0035



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Caption: AMX0035's dual mechanism targeting ER and mitochondrial stress.

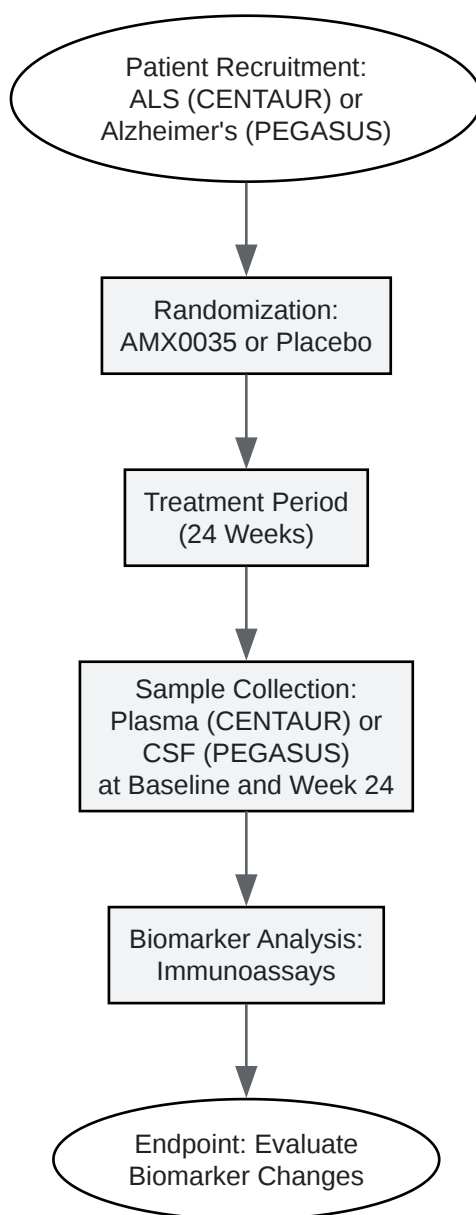
Preclinical Experimental Workflow (MCAO Model)



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Caption: Workflow for the preclinical evaluation of AMX0035 in a stroke model.

Clinical Trial Biomarker Analysis Workflow



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Caption: Workflow for biomarker analysis in AMX0035 clinical trials.

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